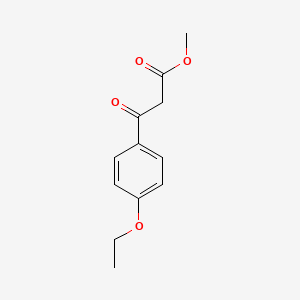

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Description

Significance of β-Keto Esters as Versatile Synthetic Intermediates

The synthetic utility of β-keto esters stems from the reactivity of three distinct sites within the molecule: the ketone carbonyl group, the ester carbonyl group, and the α-carbon (the carbon atom situated between the two carbonyls). The protons on this α-carbon are particularly acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups, which stabilize the resulting carbanion (enolate).

This acidity allows for the easy formation of a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. wikipedia.orglibretexts.org Key transformations involving β-keto esters include alkylation and acylation at the α-carbon, condensation reactions, and decarboxylation. Furthermore, their ability to act as both nucleophiles (at the α-carbon) and electrophiles (at the carbonyl carbons) makes them ideal building blocks for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and natural products. uwindsor.caresearchgate.net The intramolecular version of the Claisen condensation, known as the Dieckmann Condensation, is particularly useful for forming 5- or 6-membered cyclic β-keto esters. wikipedia.orgresearchgate.net

Table 1: Key Synthetic Reactions of β-Keto Esters

| Reaction Type | Description | Resulting Product Class |

|---|---|---|

| Alkylation | The enolate of the β-keto ester attacks an alkyl halide, forming a new C-C bond at the α-carbon. | α-Substituted β-keto ester |

| Acylation | The enolate reacts with an acyl halide or anhydride (B1165640), introducing an acyl group at the α-carbon. | α-Acyl-β-keto ester |

| Claisen Condensation | A reaction between two ester molecules, where one forms an enolate and attacks the other, yielding a β-keto ester. organic-chemistry.org | β-Keto ester |

| Knoevenagel Condensation | Reaction of the β-keto ester with an aldehyde or ketone, catalyzed by a weak base. | α,β-Unsaturated dicarbonyl compound |

| Hantzsch Pyrrole Synthesis | A multi-component reaction involving a β-keto ester, an α-halo ketone, and ammonia or a primary amine. | Substituted pyrrole |

| Feist-Benary Furan Synthesis | Reaction with an α-halo ketone in the presence of a base to form substituted furans. uwindsor.ca | Substituted furan |

| Decarboxylation | Upon hydrolysis of the ester and subsequent heating, the resulting β-keto acid readily loses carbon dioxide. | Ketone |

Overview of Aryl-Substituted β-Keto Esters in Chemical Literature

When a β-keto ester features an aryl group, particularly attached to the ketone carbonyl, its chemical properties and applications are further expanded. Aryl-substituted β-keto esters are common intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. The presence of the aromatic ring can influence the molecule's reactivity and provides a scaffold for further functionalization.

Research has shown that aryl-substituted β-keto esters are valuable precursors for various heterocyclic systems like quinolines, pyrazoles, and furans. uwindsor.carsc.org For instance, the reaction of an aryl β-keto ester with a hydrazine (B178648) derivative is a classic method for constructing pyrazole (B372694) rings. Moreover, recent studies have explored the biological activities of these compounds themselves. Some aryl β-keto esters have been found to interact with Lux-R-type proteins, which are involved in bacterial quorum sensing, suggesting potential applications as antibacterial agents. mdpi.com The synthesis of these compounds is often achieved through a mixed or "crossed" Claisen condensation, where an aromatic ester (which typically lacks α-hydrogens) reacts with an enolizable aliphatic ester in the presence of a strong base. organic-chemistry.org Palladium-catalyzed β-arylation of α-keto esters has also emerged as a powerful method for their synthesis, offering access to complex β-stereogenic derivatives. organic-chemistry.org

Specific Research Focus on Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

This compound is a specific example of an aryl-substituted β-keto ester. Its structure consists of a methyl propanoate backbone with a ketone at the β-position, which is in turn substituted with a 4-ethoxyphenyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceuticals and fine chemicals. myskinrecipes.com

The 4-ethoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group. The primary synthetic route to this compound and its analogs is the crossed Claisen condensation. In this reaction, a methyl ester of 4-ethoxybenzoic acid would be treated with methyl acetate (B1210297) in the presence of a strong base like sodium methoxide (B1231860). The enolate of methyl acetate acts as the nucleophile, attacking the carbonyl of the aromatic ester to form the target β-keto ester.

While extensive dedicated studies on this compound itself are not widespread in the literature, its significance lies in its representative nature. It is a building block whose reactivity profile—encompassing alkylation, cyclization, and other transformations—is well-understood based on the established chemistry of β-keto esters. Its structure makes it a suitable precursor for developing active pharmaceutical ingredients (APIs), fragrances, and specialty esters. myskinrecipes.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 294881-06-4 myskinrecipes.com |

| Molecular Formula | C₁₂H₁₄O₄ myskinrecipes.com |

| Molecular Weight | 222.24 g/mol myskinrecipes.com |

| Appearance | (Typically) Off-white to yellow solid or oil |

| Solubility | Soluble in most organic solvents |

| Synthesis Method | Crossed Claisen Condensation |

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl butyrate |

| Isopentyl acetate |

| Benzyl (B1604629) acetate |

| Sodium ethoxide |

| Lithium diisopropylamide (LDA) |

| 4-ethoxybenzoic acid |

| Methyl acetate |

Properties

IUPAC Name |

methyl 3-(4-ethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREITJRAHWHNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Methyl 3 4 Ethoxyphenyl 3 Oxopropanoate

Reactions at the β-Keto Moiety

The presence of a ketone flanked by an aromatic ring and a methylene (B1212753) group alpha to an ester confers specific reactivity to the β-keto portion of the molecule.

Enolization and Enolate Chemistry

Like other β-dicarbonyl compounds, Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate can exist in equilibrium with its enol tautomer. The protons on the α-carbon (the methylene group between the two carbonyls) are significantly acidic due to the electron-withdrawing effects of both the aryl ketone and the methyl ester. This acidity facilitates deprotonation by a suitable base to form a resonance-stabilized enolate.

The formation of the enolate is a critical step for many subsequent reactions, as the enolate is a potent nucleophile. The choice of base can influence the position of the equilibrium; strong bases such as lithium diisopropylamide (LDA) will quantitatively form the enolate, while weaker bases like sodium ethoxide will establish an equilibrium with the starting β-keto ester. vanderbilt.edu The enolate can then react with various electrophiles at the α-carbon, allowing for the formation of new carbon-carbon bonds. This reactivity is fundamental to the use of β-keto esters in the synthesis of more complex molecules. nih.gov

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental transformation of carbonyl compounds. masterorganicchemistry.com A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and amines, can add to the carbonyl group.

The addition of a strong nucleophile, such as a Grignard reagent, would lead to the formation of a tertiary alcohol after an aqueous workup. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is then protonated. youtube.com The reactivity of the carbonyl group is influenced by the electronic properties of the 4-ethoxyphenyl group.

Derivatization via Oxime Formation and Subsequent Transformations

The ketonic carbonyl group of this compound can react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. byjus.com This reaction is a condensation reaction where the ketone reacts with hydroxylamine, typically in a weakly acidic medium, to yield the corresponding ketoxime and a molecule of water. wikipedia.org

Oximes are versatile synthetic intermediates. For instance, under certain conditions, they can undergo the Beckmann rearrangement to yield amides. masterorganicchemistry.com The oxime derived from a ketone will rearrange to form a substituted amide. Additionally, oximes can be reduced to form primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. byjus.com These transformations highlight the utility of the oxime derivative of this compound as a stepping stone to other functional groups.

Reactions Involving the Ester Functionality

The methyl ester group of this compound can undergo reactions typical of carboxylic acid esters, such as transesterification and hydrolysis.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting it with a corresponding alcohol in the presence of an acid or base catalyst. nih.gov This reaction is generally an equilibrium process, and reaction conditions are often manipulated to drive it to completion, for example, by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed. nih.gov

A variety of catalysts can be employed for the transesterification of β-keto esters, including protic acids, Lewis acids, organic bases, and enzymes. nih.gov The choice of catalyst can depend on the substrate and the desired reaction conditions. For instance, silica-supported boric acid has been shown to be an efficient heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov

Below is a table summarizing various catalytic approaches for the transesterification of β-keto esters, which would be applicable to this compound.

| Catalyst Type | Examples | Reaction Conditions | Reference |

| Boron Catalysts | Boric acid, Arylboronic acids | Mild conditions, often good yields | bohrium.com |

| Amine Catalysts | 4-DMAP, Triethylamine (B128534) | Varies, can be performed at reflux | bohrium.com |

| Lipase (B570770) Catalysts | Candida antarctica lipase B (CALB) | Lower temperatures, no organic solvent | bohrium.com |

| Heterogeneous Catalysts | Silica supported boric acid | Solvent-free, recyclable catalyst | nih.gov |

Hydrolysis and Carboxylic Acid Formation

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. aklectures.com Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. This reaction is effectively irreversible as the carboxylate salt formed is deprotonated under the basic conditions. Subsequent acidification protonates the carboxylate to yield the free β-keto acid, 3-(4-ethoxyphenyl)-3-oxopropanoic acid.

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid. This is a reversible process, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid. youtube.com

It is important to note that the resulting β-keto acid is susceptible to decarboxylation, especially upon heating, to yield 1-(4-ethoxyphenyl)ethan-1-one. vanderbilt.edu This decarboxylation proceeds through a cyclic transition state. youtube.com

Reactivity of the Ethoxyphenyl Moiety

The ethoxyphenyl group in this compound is a key site for chemical modifications. Its reactivity is primarily governed by the electronic properties of the ethoxy group and the acyl group attached to the phenyl ring. The ethoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic attack, while the keto-ester side chain is an electron-withdrawing group, which deactivates the ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. total-synthesis.commasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a substituted product. masterorganicchemistry.comlibretexts.org The position of substitution on the benzene (B151609) ring is directed by the substituents already present.

The ethoxy (-OCH₂CH₃) group is a strong activating group due to the resonance effect of the oxygen's lone pairs, which increases the electron density of the aromatic ring. This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the ethoxy group. Conversely, the 3-(methoxycarbonyl)-propanoyl side chain is a deactivating group because of the electron-withdrawing nature of its two carbonyl groups, which directs incoming electrophiles to the meta position.

In the case of this compound, the powerful activating and ortho-, para- directing effect of the ethoxy group dominates the weaker deactivating and meta- directing effect of the side chain. Since the side chain is already at the para position, electrophilic substitution is expected to occur at the positions ortho to the ethoxy group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The conditions for these reactions typically involve the generation of a strong electrophile using an acid or a Lewis acid catalyst. total-synthesis.com

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(3-nitro-4-ethoxyphenyl)-3-oxopropanoate |

| Halogenation | Br₂, FeBr₃ | Methyl 3-(3-bromo-4-ethoxyphenyl)-3-oxopropanoate |

| Sulfonation | Fuming H₂SO₄ | 2-Ethoxy-5-(3-methoxy-3-oxopropanoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-(3-acyl-4-ethoxyphenyl)-3-oxopropanoate |

Functional Group Interconversions on the Phenyl Ring

The ethoxy group on the phenyl ring can be chemically transformed into other functional groups. A primary example of such an interconversion is the cleavage of the aryl ether bond to yield a phenol (B47542). This reaction is typically achieved by treating the compound with strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). This transformation would convert this compound into Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate.

This conversion from an ether to a phenol opens up further synthetic possibilities, as the phenolic hydroxyl group can undergo its own set of reactions, such as esterification or conversion to a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. ub.eduvanderbilt.edu

Cyclization and Heterocycle Formation

The β-ketoester functionality of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. The two carbonyl groups separated by a methylene group provide reactive sites for condensation and cyclization reactions.

Pyrazolone (B3327878) Derivatives from Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

The synthesis of pyrazolone derivatives is a classic reaction of β-ketoesters. nih.gov This transformation, often referred to as the Knorr pyrazolone synthesis, involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. orientjchem.orgresearchgate.net While the specific reactivity of this compound is not detailed, its close analog, Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, serves as an excellent model.

The reaction proceeds by an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization and dehydration to form the 5-pyrazolone ring. Using hydrazine hydrate (B1144303) would yield a 3-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one derivative. If a substituted hydrazine, such as phenylhydrazine (B124118), is used, it results in an N-substituted pyrazolone. orientjchem.org

General Reaction Scheme:

Reactants: β-Ketoester (e.g., this compound) and Hydrazine (or a substituted hydrazine like phenylhydrazine).

Conditions: Typically refluxing in a solvent like ethanol.

Product: A pyrazolone derivative. For example, reaction with phenylhydrazine would yield 4,5-dihydro-5-oxo-1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazole derivatives.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 3-(4-Ethoxyphenyl)-1H-pyrazol-5(4H)-one |

| This compound | Phenylhydrazine | 3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one |

Triazole Ring Formation from β-Ketoesters

β-Ketoesters are also valuable starting materials for the synthesis of triazole rings. nih.gov One established method for forming a 1,2,3-triazole ring involves the reaction of a β-ketoester with an azide (B81097), such as sodium azide or an organic azide. nih.gov

For example, the reaction of ethyl acetoacetate (B1235776) with aryl azides can produce 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids. nih.gov Applying this precedent to this compound, a reaction with an aryl azide in the presence of a base would be expected to yield a substituted 1,2,3-triazole. The reaction involves the initial formation of an intermediate that undergoes cyclization to form the stable aromatic triazole ring.

The synthesis of 1,2,4-triazoles can also be achieved from β-ketoesters. This often involves a multi-step process, for instance, by first converting the ketoester into a thiosemicarbazide (B42300) derivative, which can then be cyclized under various conditions to form the 1,2,4-triazole (B32235) ring. raco.cat

Mechanistic Investigations and Reaction Pathway Analysis

Unraveling Reaction Mechanisms for Synthetic Transformations

The reactivity of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is largely governed by the acidic α-proton situated between its two carbonyl groups and the susceptibility of the carbonyl carbons to nucleophilic attack.

Insights into Substitution Mechanisms

Substitution reactions at the α-carbon of β-keto esters like this compound are fundamental C-C bond-forming processes. These reactions typically proceed through an enolate intermediate. The classical acetoacetic ester synthesis, discovered in 1863, involves the alkylation of a β-keto ester via its enol or enolate form with alkyl halides. researchgate.net While this provides a powerful tool for creating functionalized molecules, extending it to stereoselective reactions is challenging because the product can easily racemize under the basic or acidic conditions often employed. researchgate.net

The mechanism involves the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can react with electrophiles. The regioselectivity of this reaction (C-alkylation vs. O-alkylation) is a key mechanistic aspect influenced by factors such as the counter-ion, solvent, and the nature of the electrophile.

Palladium-catalyzed reactions of allylic esters of β-keto acids offer alternative substitution pathways. nih.gov These transformations proceed via palladium enolates generated after decarboxylation, which can then undergo various reactions such as reductive elimination to yield α-allyl ketones or hydrogenolysis to produce ketones. nih.gov

Base-Solvent Controlled Chemoselective Reactions

The chemoselectivity of reactions involving this compound can be precisely controlled by the strategic choice of base and solvent. These conditions dictate which functional group in the molecule reacts and can prevent undesirable side reactions like retro-Michael additions. nih.gov For instance, in palladium-catalyzed reactions, the combination of formic acid and triethylamine (B128534) can be used to achieve chemoselective decarboxylation. nih.gov

Furthermore, the selective cleavage of β-keto esters can be achieved under specific base-solvent systems. For example, β-keto esters derived from (trimethylsilyl)ethanol can be chemoselectively dealkoxycarbonylated using tetrabutylammonium (B224687) fluoride (B91410) (TBAF·3H₂O) in THF at moderate temperatures. researchgate.net This selectivity is demonstrated in competition experiments where methyl, tert-butyl, allyl, or benzyl (B1604629) β-keto esters remain intact. researchgate.net This highlights how a specific reagent and solvent combination can target one ester group in the presence of others, a crucial strategy in complex molecule synthesis.

| Reaction Type | Reagent/Catalyst | Solvent | Outcome |

| α-Alkylation | Base (e.g., NaOEt) | Ethanol | C-C bond formation at α-carbon researchgate.net |

| Allylic Decarboxylation | Palladium catalyst | Dioxane | Formation of α-allyl ketone nih.gov |

| Chemoselective Decarboxylation | Bu₄N⁺F⁻·3H₂O | THF | Selective cleavage of TMSE esters researchgate.net |

Mechanistic Aspects of Asymmetric Catalysis

Introducing chirality into molecules derived from this compound requires asymmetric catalysis. Understanding the mechanisms of these reactions is key to achieving high enantioselectivity.

Enantioselective Hydrogenation Pathways

The asymmetric hydrogenation of the keto group in β-keto esters is one of the most efficient methods for producing optically active β-hydroxy esters. researchgate.netresearchgate.net Ruthenium complexes featuring chiral diphosphine ligands, such as BINAP, are highly effective catalysts for this transformation. researchgate.netnih.gov

The mechanism is believed to proceed through a concerted six-membered transition state. nih.gov In this pathway, the catalyst, for example a Ru-BINAP complex, coordinates to the keto group of the β-keto ester. Molecular hydrogen is then activated by the metal center and transferred to the carbonyl carbon. The chiral ligands create a sterically defined environment around the metal center, forcing the substrate to bind in a specific orientation. This orientation dictates which enantioface of the carbonyl group is exposed to the activated hydrogen, thereby determining the stereochemistry of the resulting alcohol product. nih.govacs.org The precise differentiation between the substituents on the carbonyl carbon is essential for high enantioselectivity. nih.gov The presence of a small amount of alcohol in the reaction medium can act as a rate-accelerating additive. researchgate.net

Recent mechanistic studies on related systems, such as the asymmetric hydrogenation of enamides with cobalt catalysts, have utilized kinetic analysis, deuterium (B1214612) labeling, and DFT calculations to establish a rate- and selectivity-determining step involving irreversible H₂ addition. nsf.govresearchgate.net These studies support an unsaturated pathway where the catalyst-substrate complex is the resting state. nsf.govresearchgate.net

Chiral Dioxirane-Mediated Asymmetric Epoxidation

While this compound itself is not a substrate for epoxidation, it can be converted into α,β-unsaturated derivatives that are. The asymmetric epoxidation of these electron-deficient olefins can be achieved using chiral dioxiranes generated in situ from a chiral ketone catalyst and a stoichiometric oxidant like Oxone. harvard.edunih.govacs.org

The proposed mechanism for this epoxidation involves the formation of a dioxirane (B86890) intermediate from the chiral ketone. harvard.edu The olefin then approaches this chiral oxidant. The enantioselectivity of the reaction is determined by the facial selectivity of the oxygen transfer, which is governed by the transition state geometry. Two primary transition states are considered: a spiro and a planar model. harvard.edu The spiro transition state is often favored electronically due to a stabilizing interaction between an oxygen lone pair of the dioxirane and the π* orbital of the olefin. harvard.edunih.gov The steric interactions between the substituents on the olefin and the chiral backbone of the ketone catalyst dictate which spiro orientation is lower in energy, leading to the preferential formation of one epoxide enantiomer. harvard.edunih.gov The pH of the reaction medium is a critical parameter, as it affects both the rate of dioxirane formation and the stability of the ketone catalyst against side reactions like the Baeyer-Villiger oxidation. harvard.edu

| Catalyst System | Proposed Transition State Model | Key Mechanistic Feature |

| Ru-BINAP | Six-membered cyclic transition state | Concerted hydrogen transfer from metal to carbonyl nih.gov |

| Chiral Ketone/Oxone | Spiro and Planar transition states | Stabilizing n-π* interaction in spiro geometry harvard.edunih.gov |

Kinetic Studies of Relevant Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For reactions involving esters like this compound, kinetics can elucidate the influence of substrate structure, reagent concentration, and environmental factors.

Gas-phase studies on the reactions of various anions with methyl chloride have provided fundamental data on nucleophilic substitution, a reaction type relevant to the alkylation of the enolate derived from β-keto esters. These studies show a strong correlation between the charge localization on the anion and the reaction rate. yorku.ca Highly charge-localized anions react rapidly, with rate constants greater than 8 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, while charge-delocalized anions react much more slowly. yorku.ca

In the context of asymmetric transfer hydrogenation, kinetic studies, often aided by computational analysis, can rationalize enantioselectivity and reactivity differences. For instance, studies on imine hydrogenation revealed how substituent effects (e.g., electron-withdrawing vs. electron-donating groups) alter the activation barrier of the reaction. nih.gov Similarly, solvent polarity was shown to impact both the reaction rate and the enantioselectivity, with less polar solvents sometimes favoring higher selectivity. nih.gov

Kinetic studies of cobalt-catalyzed asymmetric hydrogenation of enamides established a rate law that is first-order in the catalyst-substrate complex and H₂, but independent of the free substrate concentration. nsf.gov This indicates that the formation of the catalyst-substrate complex is rapid and reversible, while the subsequent hydrogenation step is rate-determining. Such detailed kinetic understanding is vital for optimizing reaction conditions to achieve maximum efficiency and selectivity.

Isomerization Phenomena in Related Systems

Isomerization in β-keto esters such as this compound is predominantly characterized by keto-enol tautomerism. This process involves the interconversion of a keto form (containing a ketone and an ester) and an enol form (containing an alcohol and an alkene conjugated with the ester). This equilibrium is a fundamental concept in the study of β-dicarbonyl compounds and can be influenced by various factors including solvent, temperature, and the presence of acid or base catalysts. youtube.comlibretexts.org

The keto-enol tautomerization is a dynamic equilibrium where the α-proton is transferred to the carbonyl oxygen, leading to the formation of a carbon-carbon double bond. The general mechanism for this transformation can proceed through either an acid-catalyzed or a base-catalyzed pathway. youtube.com

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base, such as water or the conjugate base of the acid catalyst, then removes the α-proton to form the enol. In a basic environment, a base abstracts the α-proton to form an enolate ion, which is a key nucleophilic intermediate. Subsequent protonation of the enolate oxygen by a proton source, like water, yields the enol form. youtube.com

The stability of the resulting enol tautomer is a critical factor in determining the position of the equilibrium. For many simple ketones and esters, the keto form is significantly more stable and therefore predominates. libretexts.org However, in β-dicarbonyl systems, the enol form can be substantially stabilized by two primary effects: conjugation and intramolecular hydrogen bonding. The carbon-carbon double bond of the enol is conjugated with the carbonyl group of the ester, which delocalizes the electron density and increases stability. Furthermore, the hydroxyl group of the enol can form a six-membered ring through an intramolecular hydrogen bond with the other carbonyl oxygen, a stabilizing interaction. libretexts.org

Research on related ethyl 3-oxo-3-arylpropanoates demonstrates the existence of this equilibrium and the influence of the aryl substituent on the tautomeric ratio. For instance, the keto-enol ratios for several related β-keto esters have been reported, highlighting the variability of the equilibrium with changes in the aromatic substituent.

| Compound | Enol:Keto Ratio | Notes |

|---|---|---|

| Ethyl 3-oxo-3-(p-tolyl)propanoate | 1:3.7 | The methyl group is weakly electron-donating. beilstein-journals.org |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 1:18 | The methoxy (B1213986) group is a strong electron-donating group. beilstein-journals.org |

| Ethyl 3-(4-bromophenyl)-3-oxopropanoate | 1:2.2 | The bromo group is electron-withdrawing. beilstein-journals.org |

| Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate | 3:2 | The trifluoromethyl group is a strong electron-withdrawing group. beilstein-journals.org |

The data in the table illustrates that the electronic properties of the substituent on the phenyl ring have a significant impact on the keto-enol equilibrium. For this compound, the ethoxy group is an electron-donating group, similar to the methoxy group in Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Therefore, it is expected that the keto form would be heavily favored in the tautomeric equilibrium for this compound as well.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. scirp.orgresearchgate.net DFT calculations are used to predict molecular properties based on the electron density distribution, offering a balance between computational cost and accuracy. scirp.org

For predicting the reactivity of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, DFT calculations can be employed to determine key quantum chemical parameters. A common approach involves geometry optimization using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G. nih.govresearchgate.net These calculations can provide insights into the molecule's stability and reactivity. nih.gov

One of the most important parameters derived from DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov For β-keto esters and related compounds, DFT studies have shown that substituents on the aromatic ring can significantly influence the electronic properties and, consequently, the reactivity. nih.govresearchgate.net For instance, electron-donating groups like the ethoxy group in this compound would be expected to affect the electron density distribution and the energies of the frontier molecular orbitals.

Below is an illustrative table of quantum chemical parameters that can be calculated using DFT to predict reactivity, based on typical values for similar aromatic ketones.

| Parameter | Description | Typical Calculated Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Dipole Moment (µ) | A measure of the molecule's overall polarity | 3.2 D |

| Ionization Potential (I) | The energy required to remove an electron (-EHOMO) | 6.5 eV |

| Electron Affinity (A) | The energy released when an electron is added (-ELUMO) | 1.8 eV |

Molecular Modeling of Transition States and Reaction Intermediates

Molecular modeling is an indispensable tool for studying the mechanisms of chemical reactions by characterizing the structures and energies of transition states and intermediates. For reactions involving this compound, such as enolate formation, alkylation, or condensation reactions, computational methods can map out the entire potential energy surface.

DFT calculations are frequently used to locate and optimize the geometries of transition states, which are first-order saddle points on the potential energy surface. nih.gov Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, in a Claisen condensation type of reaction, which is characteristic of esters, computational modeling could elucidate the transition state for the nucleophilic attack of an enolate on the carbonyl group of another ester molecule. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility. mdpi.com

Conformational Analysis and Stereochemical Prediction

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. researchgate.net This is important because the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Computational methods, particularly DFT, are well-suited for performing conformational analysis. nih.gov The process typically involves a systematic search of the potential energy surface by rotating the flexible dihedral angles in the molecule. For each resulting geometry, an energy minimization is performed to find the nearest local minimum.

For this compound, key rotatable bonds include the C-C bonds in the propanoate chain and the C-O bond of the ethoxy group. The relative energies of the different conformers would be calculated to determine their populations at a given temperature. The results of such an analysis can be used to predict the predominant shape of the molecule in solution.

In reactions that can lead to stereoisomers, computational methods can be used to predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, it is possible to determine which pathway has the lower activation energy and is therefore favored. This is particularly relevant for reactions at the α-carbon of the β-keto ester.

Electronic Structure Analysis and Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT provides a range of conceptual DFT descriptors that are useful for analyzing the electronic structure and predicting the reactivity of molecules. scirp.orgresearchgate.net These descriptors are derived from the principles of conceptual DFT and provide a quantitative basis for chemical concepts like electronegativity and hardness. researchgate.net

Global reactivity descriptors provide information about the reactivity of the molecule as a whole. researchgate.net Some key global descriptors include:

Chemical Potential (μ): Related to the electronegativity of the molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These parameters can be calculated from the energies of the HOMO and LUMO. researchgate.net

Local reactivity descriptors , such as the Fukui function (f(r)) , provide information about the reactivity of specific atoms or regions within a molecule. nih.gov The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov For this compound, the Fukui functions could be used to compare the reactivity of the different carbonyl carbons, the α-carbon, and the aromatic ring.

An illustrative table of calculated reactivity descriptors for a molecule similar to this compound is provided below.

| Reactivity Descriptor | Formula | Description | Illustrative Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons | -4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 2.35 eV |

| Global Electrophilicity (ω) | μ² / (2η) | A measure of electrophilic power | 3.66 eV |

Catalysis and Biocatalysis in the Synthesis and Transformation of β Keto Esters

Metal-Catalyzed Reactions

Metal-based catalysts are instrumental in the asymmetric transformations of β-keto esters, providing high levels of enantioselectivity and catalytic activity. Ruthenium complexes and Lewis acids are notably effective in these conversions.

Ruthenium-catalyzed asymmetric hydrogenation is a highly effective method for the synthesis of chiral β-hydroxy esters from their corresponding β-keto esters. sioc-journal.cn The use of chiral ligands, the structure of the substrate, solvents, and additives significantly influence the outcome of these reactions. sioc-journal.cn While specific studies on the ruthenium-catalyzed asymmetric hydrogenation of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate are not extensively detailed in the reviewed literature, the hydrogenation of analogous aromatic and heteroaromatic ketones has been thoroughly investigated. nih.govrsc.org

Catalytic systems often employ ruthenium precursors combined with chiral ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and cinchona alkaloids. nih.govsioc-journal.cn These catalysts have demonstrated high activity and excellent enantioselectivity in the hydrogenation of a variety of aromatic ketones. nih.govrsc.org For instance, certain ruthenium complexes with cinchona alkaloid-based NNP ligands have achieved up to 99.9% enantiomeric excess (ee) in the hydrogenation of various aromatic ketones. nih.govrsc.org The proposed mechanism often involves the formation of a ruthenium hydride complex, which then transfers a hydride to the carbonyl group of the ketone through a coordinated transition state, leading to the formation of the chiral alcohol. nih.gov

The general effectiveness of these catalytic systems on aromatic ketones suggests a strong potential for the successful asymmetric hydrogenation of this compound to yield the corresponding chiral β-hydroxy ester.

Lewis acid catalysis plays a crucial role in various derivatization reactions of β-keto esters. These catalysts can activate the β-keto ester moiety, facilitating a range of transformations. While specific examples detailing the Lewis acid-catalyzed derivatization of this compound are not prominent, the principles can be applied from studies on similar substrates.

Lewis acids can promote reactions such as acylations and radical couplings. For example, the use of Lewis acids like aluminum chloride or titanium tetrachloride can facilitate intramolecular acylation reactions of β-keto esters to form cyclic diketones. Brønsted or Lewis acids can also promote the photoinduced single-electron transfer in 1,3-dicarbonyl compounds, leading to the formation of sterically hindered tertiary β-hydroxyesters. nih.gov This approach represents a non-traditional activation mode for β-keto esters. nih.gov The choice of Lewis acid and reaction conditions is critical to steer the reaction towards the desired product and avoid side reactions like ester rearrangements or decarbonylation. youtube.com

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis and transformation of β-keto esters, offering a metal-free alternative to traditional catalysis. acs.orgresearchgate.net These methods utilize small organic molecules as catalysts and have been successfully applied to a wide array of reactions involving β-keto esters. acs.orgresearchgate.net

β-Keto esters are versatile building blocks in organocatalyzed reactions, capable of acting as both nucleophiles and electrophiles. researchgate.net A plethora of organocatalysts have been employed for the stereoselective construction of molecules containing the β-keto ester motif. acs.org For instance, quinine-derived chiral bases have been used as catalysts in the asymmetric biomimetic transamination of α-keto esters, producing a variety of β-branched α-amino esters with high yields and enantioselectivities. nih.gov Another example is the highly stereoselective allylic alkylation of Morita–Baylis–Hillman carbonates with β-keto esters, catalyzed by β-isocupreidine (β-ICD), which yields products with adjacent quaternary and tertiary stereocenters in good yields and high diastereo- and enantioselectivity. rsc.org

Given the broad applicability of organocatalysis to β-keto esters, it is highly probable that similar strategies could be effectively applied to this compound for various asymmetric transformations.

Biocatalytic Synthesis and Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis and transformation of β-keto esters. Enzymes, particularly ketoreductases, are widely used for the stereoselective reduction of the keto group, yielding optically pure β-hydroxy esters.

The enzymatic reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters with high enantiomeric purity. Ketoreductases (KREDs) are particularly efficient in catalyzing the asymmetric reduction of a wide range of prochiral ketones and β-keto esters. researchgate.net These enzymes generally exhibit high stereoselectivity and operate under mild reaction conditions. researchgate.net

While specific data on the enzymatic reduction of this compound is limited in the available literature, the reduction of various aromatic β-keto esters has been successfully demonstrated. researchgate.net The stereochemical outcome of the reduction, yielding either the (R)- or (S)-alcohol, can be controlled by selecting a suitable ketoreductase. researchgate.net The preparative scale application of these enzymatic reductions is feasible, allowing for the production of significant quantities of chiral alcohols. researchgate.net

For the practical application of ketoreductases, the regeneration of the consumed nicotinamide (B372718) cofactor (NADH or NADPH) is crucial for economic viability. nih.gov A common and effective method for cofactor regeneration is the use of a coupled enzyme system, typically involving glucose dehydrogenase (GDH). researchgate.netrsc.org GDH oxidizes glucose to gluconolactone, concomitantly reducing the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). researchgate.netrsc.org

This dual-enzyme system, comprising a ketoreductase and glucose dehydrogenase, has been successfully applied to the asymmetric synthesis of various chiral alcohols and hydroxy esters. researchgate.netmdpi.com For example, the co-expression of a ketoreductase and glucose dehydrogenase in a single recombinant host, such as E. coli, can create an efficient whole-cell biocatalyst for the stereoselective reduction of ketones. mdpi.com This approach has been used for the synthesis of important pharmaceutical intermediates like (S)-N-Boc-3-hydroxypiperidine. mdpi.com

The application of a KRED/GDH system to this compound would be a promising strategy for the efficient and stereoselective synthesis of the corresponding optically active methyl 3-(4-ethoxyphenyl)-3-hydroxypropanoate. The selection of the appropriate ketoreductase would be key to achieving high enantioselectivity for the desired stereoisomer.

Lipase-Catalyzed Processes

Lipases have emerged as powerful biocatalysts in organic synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. In the context of β-keto esters such as this compound, lipases can be employed for both their synthesis via transesterification and their transformation through hydrolysis or aminolysis, often with high enantioselectivity.

The enzymatic synthesis of β-keto esters frequently involves the transesterification of a simple alkyl β-keto ester with a desired alcohol. google.combohrium.comnih.gov This method provides a green alternative to chemical methods, often proceeding under solvent-free conditions and at lower temperatures. bohrium.com Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (Novozym 435), is a widely used and highly effective catalyst for these transformations. google.combohrium.com It has demonstrated broad substrate specificity, catalyzing the acylation of various primary and secondary alcohols with β-keto esters to produce the corresponding new esters in high yields. google.com This approach could be readily adapted for the synthesis of novel esters derived from this compound by reacting it with different alcohols in the presence of a suitable lipase.

Lipase-catalyzed hydrolysis is another key transformation for β-keto esters. This process can be used for the kinetic resolution of racemic β-keto esters, yielding enantiomerically enriched esters and the corresponding β-keto acids. researchgate.net The enantioselectivity of the hydrolysis is highly dependent on the specific lipase used and the reaction conditions. For aromatic esters, various lipases have been shown to be effective, and the choice of enzyme can be critical to achieving high enantiomeric excess. nih.gov For instance, the hydrolysis of a symmetric biphenyl (B1667301) diester was successfully achieved with high chemoselectivity using CALB. nih.gov This highlights the potential for selective transformations on molecules with aromatic moieties like this compound.

Furthermore, lipases can catalyze the Michael addition of amines to activated alkenes, which is a pathway for the synthesis of β-amino acid esters. mdpi.com While not a direct transformation of the keto-ester group, this demonstrates the versatility of lipases in C-N bond formation, which could be relevant for further functionalization of related structures.

The following table summarizes representative lipase-catalyzed reactions on substrates analogous to this compound, illustrating the potential of this biocatalytic approach.

| Substrate 1 | Substrate 2 | Lipase | Reaction Type | Product | Yield/Conversion | Ref |

| Methyl acetoacetate (B1235776) | n-butanol | Novozym 435 | Transesterification | n-Butyl acetoacetate | >95% conversion | researchgate.net |

| Ethyl acetoacetate | Various primary and secondary alcohols | Novozym 435 | Transesterification | Corresponding β-keto esters | >90% yield | google.com |

| Arbutin | Vinyl vanillate | Immobilized Penicillium expansum lipase (PEL) | Transesterification | 6'-O-vanilloyl-arbutin | 93% conversion | frontiersin.org |

| Racemic aromatic esters | Water | Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase | Hydrolysis | Enantiomerically enriched esters and acids | Variable | researchgate.net |

| Symmetric biphenyl diester | Water | Candida antarctica Lipase B (CALB) | Hydrolysis | Unsymmetric biphenyl monoester | 41% yield | nih.gov |

Heterogeneous Catalysis Using Ionic Organic Solids

Heterogeneous catalysis using ionic organic solids, particularly ionic liquids (ILs) and supported ionic liquid phase (SILP) catalysts, offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling, enhanced reaction rates, and improved selectivity. mdpi.com For the synthesis of β-keto esters like this compound, these catalytic systems are particularly relevant for reactions such as the Knoevenagel condensation.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can be efficiently catalyzed by ionic liquids. organic-chemistry.orgaston.ac.ukrsc.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, a common strategy for constructing the backbone of β-keto esters. Imidazolium-based ionic liquids have been extensively studied as both catalysts and environmentally benign solvents for this transformation. organic-chemistry.orgaston.ac.uk The catalytic activity of the ionic liquid can be tuned by modifying the cation and anion, with basic anions often promoting the reaction. rsc.org For example, 1-butyl-3-methylimidazolium acetate (B1210297) has been shown to be an effective catalyst for the Knoevenagel condensation. rsc.org The use of ionic liquids can lead to high yields under mild conditions, and the catalyst/solvent system can often be recycled multiple times without a significant loss of activity. organic-chemistry.orgaston.ac.uk

Furthermore, ionic liquids have been employed as catalysts for the transesterification of β-keto esters. beilstein-journals.orgresearchgate.net A synergetic catalytic system of an ionic liquid, such as 1-propyl-3-methylimidazolium chloride, with sulfamic acid has been shown to be effective for the chemoselective transesterification of acetoacetate with various alcohols. researchgate.net This demonstrates the potential of using ionic liquid-based systems to modify the ester group of a pre-existing β-keto ester like this compound.

The concept of supported ionic liquid phase (SILP) catalysis involves immobilizing a thin layer of an ionic liquid, in which the homogeneous catalyst is dissolved, onto a solid support. mdpi.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation). SILP systems have been successfully applied in various reactions, including hydrogenation and hydroformylation, and could conceivably be designed for the synthesis and transformation of β-keto esters. mdpi.com For instance, chiral phosphine-functionalized polyether ionic liquids have been used in the Ru-catalyzed asymmetric hydrogenation of β-keto esters, demonstrating high activity and enantioselectivity, along with excellent recyclability. nih.gov

The following table presents examples of reactions relevant to the synthesis of β-keto esters where ionic liquids have been used as catalysts or reaction media.

| Reactant 1 | Reactant 2 | Ionic Liquid/Catalyst | Reaction Type | Product | Yield | Ref |

| Benzaldehyde | Ethyl acetoacetate | Ethylenediammonium diacetate in [bmim]BF4 | Knoevenagel Condensation | Ethyl 2-benzylidene-3-oxobutanoate | 92% | organic-chemistry.org |

| Various aldehydes | Active methylene compounds | 1-methoxyethyl-3-methylimidazolium trifluoroacetate | Knoevenagel Condensation | Substituted olefins | Good to excellent | aston.ac.uk |

| Benzaldehyde | Malononitrile | 1-butyl-3-methylimidazolium acetate | Knoevenagel Condensation | 2-benzylidenemalononitrile | High yield | rsc.org |

| Methyl acetoacetate | n-butanol | 1-butyl-3-methylimidazolium hydroxide | Transesterification | n-butyl acetoacetate | Not specified | beilstein-journals.org |

| Ethyl acetoacetate | Palmitic alcohol | Sulfamic acid in [C3MIm]Cl | Transesterification | Palmitoyl acetoacetate | Good yield | researchgate.net |

| Methyl acetoacetate | Various alcohols | Chiral phosphine-functionalized polyether ionic liquids with Ru | Asymmetric Hydrogenation | Chiral β-hydroxy esters | 93-97% ee | nih.gov |

Advanced Spectroscopic and Chromatographic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. Through ¹H and ¹³C NMR, the electronic environment of each proton and carbon atom can be mapped, confirming the compound's atomic connectivity.

In the ¹H NMR spectrum, the protons of the ethoxy group are expected to appear as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), due to spin-spin coupling. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The methylene protons of the propanoate backbone and the methyl protons of the ester group will each give rise to singlets.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the carbons of the ethoxy group, and the methylene and methyl carbons of the propanoate moiety.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | 7.9 - 8.1 | Doublet |

| Aromatic (2H) | 6.9 - 7.1 | Doublet |

| -O-CH ₂-CH₃ | 4.0 - 4.2 | Quartet |

| -CO-CH ₂-CO- | 3.9 - 4.1 | Singlet |

| -O-CH ₃ | 3.6 - 3.8 | Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 190 - 195 |

| Ester C=O | 165 - 170 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-H | 128 - 132 |

| Aromatic C-H | 114 - 116 |

| Aromatic C-C=O | 125 - 130 |

| -O-C H₂-CH₃ | 63 - 65 |

| -O-C H₃ | 51 - 53 |

| -CO-C H₂-CO- | 45 - 50 |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula.

For this compound (C₁₂H₁₄O₄), the expected monoisotopic mass is approximately 222.0892 g/mol . HRMS analysis would confirm this mass to within a few parts per million, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for β-keto esters include cleavage at the α-position to the carbonyl groups, leading to the formation of characteristic acylium ions.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 223.0965 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups.

The most prominent features in the spectrum would be the sharp, strong absorption bands for the two carbonyl groups (ketone and ester). The C=O stretching vibration for the ketone is typically observed at a lower wavenumber than that of the ester. Additionally, the spectrum will show characteristic absorptions for the C-O bonds of the ester and ether linkages, as well as absorptions corresponding to the aromatic C=C bonds and C-H bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | 1680 - 1700 | Strong, sharp |

| C=O (Ester) | 1735 - 1750 | Strong, sharp |

| C-O (Ester) | 1150 - 1300 | Strong |

| C-O (Ether) | 1050 - 1150 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to weak |

| Aromatic C-H | 3000 - 3100 | Medium to weak |

X-ray Crystallography for Absolute Configuration Determination

For chiral molecules like this compound, X-ray crystallography is the gold standard for determining the absolute configuration of a single enantiomer. acs.org This technique requires the formation of a high-quality single crystal of the compound.

The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice. acs.org For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry, often expressed by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

While no published crystal structure for this compound is currently available, a successful crystallographic analysis would yield the data presented in Table 5.

Table 5: Representative Data from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁, P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Z | Number of molecules per unit cell |

Chiral Chromatography (SFC/GC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the α-position, it can exist as a pair of enantiomers. Chiral chromatography, including Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. beilstein-journals.org

These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the separation of β-keto esters. libretexts.orgnih.gov The choice of mobile phase (for SFC) or carrier gas and temperature program (for GC) is crucial for achieving optimal separation.

Table 6: Representative Conditions for Chiral SFC/GC Analysis

| Parameter | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Chiral stationary phase (e.g., cellulose or amylose based) | Chiral stationary phase (e.g., cyclodextrin-based) |

| Mobile Phase/Carrier Gas | Supercritical CO₂ with a co-solvent (e.g., methanol (B129727), ethanol) | Inert gas (e.g., Helium, Nitrogen) |

| Flow Rate/Temperature Program | e.g., 2-5 mL/min | Gradient temperature program |

| Detection | UV or Mass Spectrometry | Flame Ionization Detector (FID) or Mass Spectrometry |

Synthetic Utility in the Preparation of Complex Organic Molecules

Role as a Key Intermediate in Multi-Step Synthesis

The unique structural features of methyl 3-(4-ethoxyphenyl)-3-oxopropanoate make it an ideal starting material for the construction of more elaborate molecular architectures through multi-step synthetic sequences.

The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester. wikipedia.org In a potential synthetic route, this compound could first be halogenated at the α-position (the carbon between the two carbonyl groups) to form methyl 2-halo-3-(4-ethoxyphenyl)-3-oxopropanoate. This intermediate possesses the necessary functionality for an intramolecular cyclization to form a glycidate.

To achieve enantioselectivity, an asymmetric version of this transformation could be employed. For instance, the chiral α-halo-β-keto ester could undergo a stereoselective reduction of the ketone carbonyl group, followed by base-induced cyclization to yield the chiral glycidate. The stereochemistry of the final epoxide would be controlled by the chiral reducing agent used. Highly enantioselective methods for the synthesis of α,β-epoxy esters have been developed using one-pot organocatalytic epoxidation and consequent oxidative esterification. researchgate.net

Table 1: Plausible Asymmetric Synthesis of Chiral Glycidates from this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | α-Halogenation | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Methyl 2-halo-3-(4-ethoxyphenyl)-3-oxopropanoate |

| 2 | Asymmetric Reduction | Chiral reducing agent (e.g., chiral Ru(II) complex) and a hydrogen source | Chiral methyl 2-halo-3-hydroxy-3-(4-ethoxyphenyl)propanoate |

| 3 | Cyclization (Intramolecular Williamson Ether Synthesis) | Base (e.g., sodium hydride) | Chiral Methyl 3-(4-ethoxyphenyl)glycidate |

This table presents a hypothetical synthetic route based on established chemical principles.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The synthesis of this scaffold often involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a 3-aminopyrazole (B16455) derivative. researchgate.netarkat-usa.org

This compound is an ideal substrate for this reaction. The reaction proceeds through an initial condensation between the amino group of the 3-aminopyrazole and one of the carbonyl groups of the β-keto ester, typically the ketone, to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the pyrazole (B372694) ring nitrogen onto the ester carbonyl, followed by elimination of methanol (B129727), affords the pyrazolo[1,5-a]pyrimidine (B1248293) core. The regioselectivity of the initial condensation can be influenced by the reaction conditions and the substitution pattern of the aminopyrazole. researchgate.net

Table 2: General Synthesis of Pyrazolo[1,5-a]pyrimidines from a β-Keto Ester

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 3-Aminopyrazole | Acid or base catalysis, heating | 7-(4-ethoxyphenyl)-5-hydroxy-pyrazolo[1,5-a]pyrimidine |

| This compound | Substituted 3-Aminopyrazole | Acetic acid, reflux | Substituted 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-ol |

This table illustrates the expected products from the reaction of this compound with aminopyrazoles.

Use in the Synthesis of Heteroatom-Substituted Alkynes

Heteroatom-substituted alkynes are important synthetic intermediates that can be further elaborated into a variety of complex molecules. β-Keto esters, including this compound, can be converted into alkynyl esters through a one-pot dehydration strategy. nih.gov

This transformation typically involves the formation of a dienolate by treating the β-keto ester with a strong base, such as lithium hexamethyldisilazide (LiHMDS), followed by trapping with triflic anhydride (B1165640) (Tf₂O) to form a vinyl triflate intermediate. Subsequent elimination of the triflate group, promoted by warming or the addition of another equivalent of base, leads to the formation of the corresponding alkynyl ester. The regioselectivity of the alkyne formation (conjugated vs. deconjugated) can be controlled by the reaction conditions. nih.gov This method provides a valuable alternative to traditional approaches for synthesizing 2-alkynoates. nih.gov

Table 3: Synthesis of Alkynyl Esters from β-Keto Esters

| β-Keto Ester Substrate | Reagents | Product |

| This compound | 1. 2 equiv. LiHMDS, -78 °C 2. Tf₂O 3. Warm to room temperature | Methyl (4-ethoxyphenyl)propiolate |

This table outlines the transformation of this compound into an alkynyl ester.

Applications in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, agrochemical, and electronics industries. The synthetic versatility of this compound makes it a valuable precursor for the development of various fine chemicals.

Its ability to participate in the synthesis of complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines and as a precursor to chiral building blocks like glycidates highlights its importance. These resulting molecules are often high-value products with specific biological or material properties. The incorporation of the 4-ethoxyphenyl moiety can also impart desirable characteristics, such as increased lipophilicity or specific interactions with biological targets. Therefore, this compound serves as a key starting material for the synthesis of a range of sophisticated molecules that fall under the umbrella of fine chemicals.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems

Future research will likely focus on discovering and optimizing new catalysts to improve the synthesis and subsequent transformations of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. The development of innovative catalytic systems is driven by the need for higher yields, greater selectivity, milder reaction conditions, and improved environmental profiles.

Key areas of exploration include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as ionic organic solids or silica-supported boric acid, offers significant advantages in terms of catalyst recovery and reusability, simplifying purification processes and reducing waste. mdpi.comacs.org Research into novel materials like metal-organic frameworks (MOFs) or functionalized polymers as catalyst supports could lead to highly efficient and recyclable systems.

Biocatalysis: Enzyme-catalyzed reactions, for instance using polymer-supported lipases for transesterification, present a green alternative to traditional chemical methods. acs.orggoogle.com Future work could involve screening for novel enzymes or engineering existing ones to exhibit higher activity and selectivity for substrates like this compound.

Palladium Catalysis: The versatility of palladium in catalyzing a wide array of transformations for β-keto esters, including aldol (B89426) condensations and Michael additions, continues to be a major area of research. nih.gov Future studies may focus on developing new palladium ligand systems to control reactivity and stereoselectivity, enabling the synthesis of complex molecular architectures from simple precursors. nih.gov

Development of More Sustainable Synthetic Strategies

A major trend in modern chemistry is the shift towards more sustainable and environmentally friendly manufacturing processes. For compounds like this compound, this involves rethinking traditional synthetic routes to minimize waste, energy consumption, and the use of hazardous materials.

Emerging sustainable strategies include:

Atom Economy and Waste Reduction: Implementing synthetic routes that maximize the incorporation of all starting materials into the final product. Key metrics like the Environmental Factor (E-factor), which quantifies the amount of waste generated, will be crucial in evaluating and comparing the sustainability of different synthetic protocols. mdpi.com

Solvent-Free Reactions: Performing reactions in the absence of solvents (neat conditions) or using mechanochemistry (grinding reagents together) can dramatically reduce the environmental impact associated with solvent use and disposal. mdpi.com

Use of Greener Solvents: When solvents are necessary, the focus is on replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or bio-derived solvents.

Flow Chemistry: Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for easier scale-up compared to traditional batch processes. Integrating novel catalytic systems into flow setups is a promising direction for the efficient and sustainable production of fine chemicals.

Investigations into New Reactivity Patterns

The unique structure of β-keto esters, featuring two carbonyl groups and a reactive methylene (B1212753) group, allows for a wide range of chemical transformations. researchgate.net Future research will undoubtedly uncover new reactivity patterns for this compound and its derivatives.

Potential areas for investigation are:

Multicomponent Reactions (MCRs): Reactions like the Biginelli or Hantzsch syntheses, where multiple starting materials combine in a single step to form complex products, are highly efficient. chemicalbook.comguidechem.com Exploring the use of this compound in known and novel MCRs could provide rapid access to libraries of heterocyclic compounds with potential biological activity.

Domino and Tandem Reactions: Designing reaction sequences where a single catalyst or reagent triggers multiple bond-forming events in one pot can significantly increase synthetic efficiency. organic-chemistry.org

Palladium-Catalyzed Transformations: Beyond simple alkylations, palladium enolates generated from β-keto esters can undergo a variety of reactions, including reductive eliminations to form α-allyl ketones or β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov Exploring these pathways could unlock new synthetic routes to diverse products.

Application in Material Science Precursors

The functional groups within this compound make it a potentially valuable precursor for the synthesis of advanced materials. The β-keto ester moiety can be leveraged to create monomers for polymerization or to modify existing polymers.

Future applications in material science could include:

Polymer Synthesis and Modification: β-keto esters are used in the production of polymers and resins. chemimpex.com They can act as co-promoters in unsaturated polyester (B1180765) resins, improving properties like adhesion to metal substrates, reducing viscosity, and enabling cross-linking with other polymers. chempoint.com

Recyclable Thermosets: A key trend is the development of chemically recyclable polymers. The reaction of β-keto esters with diols can form cleavable linkages, which can be incorporated into polymer networks to create high-performance thermosets that can be broken down into their constituent parts for recycling. researchgate.net

Coatings and Adhesives: The solubility and reactivity of β-keto esters make them suitable for use in coatings and adhesives, where they can contribute to durability and resistance to environmental factors. chemimpex.comchempoint.com

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of molecules and materials. Applying these methods can accelerate the discovery and optimization of processes involving this compound.

Future computational research will likely involve:

Mechanism Elucidation: Using techniques like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies. This insight can help explain experimental observations and guide the optimization of reaction conditions.

Catalyst Design: Computational screening of potential catalysts and ligands can identify promising candidates before they are synthesized and tested in the lab, saving significant time and resources.

Predicting Material Properties: Molecular modeling can be used to predict the physical and chemical properties of polymers or other materials derived from this compound, aiding in the rational design of new materials with specific, targeted functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via esterification of 3-(4-ethoxyphenyl)-3-oxopropanoic acid with methanol using sulfuric acid as a catalyst under reflux conditions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and catalyst concentration. Purity is confirmed via NMR (e.g., singlet at δ 3.7 ppm for the methoxy group) and mass spectrometry (expected molecular ion [M+H]+ at m/z 237.21) .

Q. How does the 4-ethoxy substituent influence the compound’s stability under acidic or basic hydrolysis?

- Methodological Answer : The electron-donating ethoxy group stabilizes the aromatic ring, reducing hydrolysis rates compared to halogenated analogs. Stability assays in 0.1M HCl/NaOH at 25°C show <10% degradation over 24 hours. Hydrolysis kinetics can be monitored via HPLC, tracking the disappearance of the ester peak (retention time ~8.2 min) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR : Strong carbonyl stretches at ~1730 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone) .

- ¹H NMR : Distinct signals for the ethoxy group (δ 1.4 ppm, triplet, CH₃; δ 4.1 ppm, quartet, CH₂) and methyl ester (δ 3.7 ppm, singlet) .

- MS : Molecular ion [M+H]+ at m/z 237.21 and fragment ions at m/z 179 (loss of COOCH₃) and 121 (aromatic fragment) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electrophilic nature of the β-keto ester carbonyl carbon (partial charge ~+0.45). Frontier Molecular Orbital (FMO) analysis identifies the LUMO localized on the ketone, guiding nucleophilic attack sites. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in reported biological activity data for β-keto esters with aryl substituents?

- Methodological Answer : Meta-analyses of SAR studies suggest that bioactivity variations arise from differences in assay conditions (e.g., pH, serum proteins). For example, antibacterial activity against E. coli (MIC 32 μg/mL in Mueller-Hinton broth vs. 128 μg/mL in LB media) highlights media-dependent effects. Standardizing protocols (CLSI guidelines) and using isogenic mutant strains can isolate target-specific effects .

Q. How does the compound’s crystal structure inform its solid-state reactivity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planar geometry at the β-keto ester moiety (C=O bond length ~1.21 Å) and intermolecular C–H···O interactions (2.8–3.0 Å). These stabilize the enol tautomer in the solid state, enhancing diastereoselectivity in Michael addition reactions (e.g., 85% de with methyl vinyl ketone) .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time (<1 hour) and improve yield (>90%) .

- Biological Screening : Prioritize assays against Gram-positive pathogens (e.g., S. aureus) due to enhanced membrane penetration predicted by LogP values .

- Computational Extensions : Perform Molecular Dynamics (MD) simulations to model solvent interactions in catalytic asymmetric reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products